molecular formula C11H19NO3 B1475695 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2090579-12-5

2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1475695
CAS RN: 2090579-12-5
M. Wt: 213.27 g/mol
InChI Key: ALUUQIBTJQYVRF-UHFFFAOYSA-N
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Description

“2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound. It is a derivative of 8-oxa-2-azaspiro[4.5]decane, which is a spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The core structure of 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a promising scaffold for the synthesis of various biologically active compounds. Its spirocyclic framework is often found in molecules with significant biological activities, including pharmacological agents .

FGFR4 Inhibition for Cancer Therapy

This compound has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in the progression of hepatocellular carcinoma. Inhibitors targeting FGFR4 can be crucial in developing new cancer therapies .

Vanin-1 Enzyme Inhibition

The compound also shows promise as an inhibitor of the vanin-1 enzyme. Vanin-1 plays a vital role in metabolism and inflammation processes. Inhibiting this enzyme could lead to new treatments for metabolic and inflammatory diseases .

17β-HSD1 Inhibition for Hormonal Disorders

It may serve as an inhibitor for 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the regulation of steroid hormones. Inhibiting 17β-HSD1 could be beneficial in treating diseases related to steroid hormone imbalances or conditions requiring the reduction of endogenous estradiol .

sGC Stimulants for Cardiovascular Diseases

The compound has potential use as a stimulant for soluble guanylate cyclase (sGC), both NO-independent and heme-dependent. sGC stimulants are valuable in treating various cardiovascular diseases by inducing vasodilation and improving blood flow .

Chemical Synthesis and Modification

Due to its unique chemical structure, 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is an interesting target for chemical synthesis and modification. It can be synthesized from commercially available reagents and modified to produce a wide range of derivatives with potential applications in medicinal chemistry .

properties

IUPAC Name

2-ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-12-7-9(10(13)14)11(8-12)3-5-15-6-4-11/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUUQIBTJQYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C2(C1)CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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